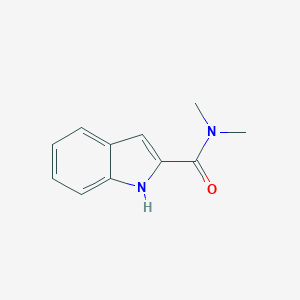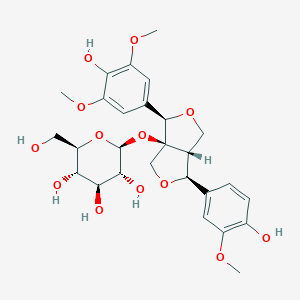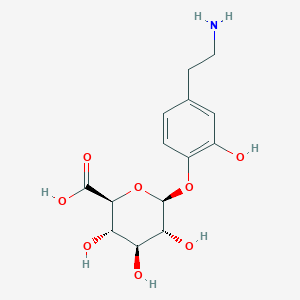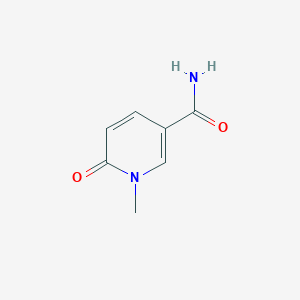
3-metil-2-oxobutanoato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium-3-methyl-2-oxobutyrate is an oxo carboxylic acid.
Aplicaciones Científicas De Investigación
Síntesis Química
El 3-metil-2-oxobutanoato de sodio se utiliza en la síntesis de varios compuestos químicos. Por ejemplo, se utiliza para sintetizar derivados del indol mediante la indolización de Fischer de arilacilhidrazinas utilizando anhídrido de ácido propilfosfónico .
Síntesis de Productos Naturales
Este compuesto juega un papel importante en la síntesis de productos naturales. Un ejemplo es la síntesis de (−)-picrotoxina, un producto natural y sesquiterpenoide neurotóxico .
Reacciones Enzimáticas
El this compound participa en reacciones enzimáticas clave. La condensación de acetil-coenzima A con una serie de ácidos omega-metiltio-2-oxoalcanoicos es una de esas reacciones .
Síntesis de Proteínas
Se ha encontrado que este compuesto coordina la síntesis de colágeno y proteínas musculares en el tendón rotuliano y el músculo cuádriceps humano después del ejercicio .
Investigación y Desarrollo
El this compound se utiliza ampliamente en laboratorios de investigación y desarrollo. A menudo se utiliza en experimentos debido a su reactividad y las interesantes propiedades que exhibe .
Aplicaciones Industriales
En el sector industrial, el this compound se utiliza en la producción de varios productos. Sus propiedades lo convierten en un componente valioso en el proceso de fabricación .
Mecanismo De Acción
Target of Action
Sodium 3-methyl-2-oxobutanoate, also known as alpha-Ketoisovaleric acid, is primarily targeted towards the metabolic pathways in Escherichia coli . It is an endogenous metabolite and plays a crucial role in the biosynthesis of pantothenic acid .
Mode of Action
Sodium 3-methyl-2-oxobutanoate interacts with its targets by serving as a precursor for pantothenic acid in Escherichia coli . It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine .
Biochemical Pathways
The compound is involved in the biosynthesis of pantothenic acid, a vital component of coenzyme A, in Escherichia coli . It undergoes a series of reactions involving the condensation of acetyl-coenzyme A with omega-methylthio-2-oxoalkanoic acids .
Result of Action
The primary result of Sodium 3-methyl-2-oxobutanoate’s action is the production of pantothenic acid in Escherichia coli . This compound also induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Action Environment
The action, efficacy, and stability of Sodium 3-methyl-2-oxobutanoate can be influenced by various environmental factors. It’s worth noting that as an endogenous metabolite, its levels and activity may be influenced by factors such as diet, health status, and age .
Análisis Bioquímico
Biochemical Properties
Sodium 3-methyl-2-oxobutanoate is involved in several biochemical reactions. It is a substrate for branched-chain aminotransferases (BCATs), enzymes that catalyze the transamination of branched-chain amino acids . The compound also interacts with other biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of Sodium 3-methyl-2-oxobutanoate on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids, and causes an early decline of ornithine along with a late augmentation of plasma arginine .
Molecular Mechanism
Sodium 3-methyl-2-oxobutanoate exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 3-methyl-2-oxobutanoate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Sodium 3-methyl-2-oxobutanoate is involved in several metabolic pathways. It is a precursor of pantothenic acid in Escherichia coli, and is involved in the biosynthesis of branched-chain amino acids .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3-methyl-2-oxobutanoate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Sodium ethoxide", "Ethyl acetate", "Acetone", "Methylmagnesium bromide", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Formation of ethyl 3-methyl-2-oxobutanoate by reacting ethyl acetate with methylmagnesium bromide in the presence of a catalyst", "Step 2: Conversion of ethyl 3-methyl-2-oxobutanoate to sodium 3-methyl-2-oxobutanoate by reacting with sodium ethoxide", "Step 3: Preparation of carbon dioxide by reacting sodium hydroxide with hydrochloric acid", "Step 4: Addition of carbon dioxide to sodium 3-methyl-2-oxobutanoate to form sodium 3-methyl-3-hydroxybutanoate", "Step 5: Acidification of the reaction mixture to obtain 3-methyl-3-hydroxybutanoic acid", "Step 6: Conversion of 3-methyl-3-hydroxybutanoic acid to sodium 3-methyl-2-oxobutanoate by reacting with sodium hydroxide", "Step 7: Isolation and purification of the final product by precipitation with sodium chloride and water" ] } | |
Número CAS |
3715-29-5 |
Fórmula molecular |
C5H8NaO3 |
Peso molecular |
139.10 g/mol |
Nombre IUPAC |
sodium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |
Clave InChI |
ZYUOMWUHRSDZMY-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C(=O)C(=O)[O-].[Na+] |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)C(=O)C(=O)O.[Na] |
| 3715-29-5 | |
Descripción física |
White powder; slight fruity aroma |
Números CAS relacionados |
759-05-7 (Parent) |
Solubilidad |
Soluble in water Soluble (in ethanol) |
Sinónimos |
3-Methyl-2-oxobutanoic Acid Sodium Salt; Sodium 3-Methyl-2-oxobutanoate; Sodium 3-Methyl-2-oxobutyrate; Sodium Dimethylpyruvate; Sodium α-Ketoisovalerate; Sodium α-Oxoisovalerate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)


![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)



